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molecular formula C14H18O3 B8755191 2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid CAS No. 135963-47-2

2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid

Cat. No. B8755191
M. Wt: 234.29 g/mol
InChI Key: JXKBUOWTZSPVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05006550

Procedure details

A solution of 2.0 (50 mmol) of NaOH in 10 ml of water was treated with 50 ml of 10% aqueous sodium hypochlorite solution and then with a solution of 1.04 g (4.31 mmol) of 2,2,4,4-tetramethyl-6-acetylchroman (Compound 46) in 15 ml of dioxane. The mixture was heated at 65° C. for 40 hours under a nitrogen atmosphere. The mixture was cooled to room temperature and then diluted with water. The mixture was then washed with ether and the aqueous layer was treated with sodium metabisulphite until it was negative to the potassium iodide - starch test. The aqueous layer was then acidified with 10% H2SO4 and then extracted with ether. This ether extract was washed with water and saturated NaCl solution and then dried (MgSO4). Solvent was removed in-vacuo and the residue recrystallized from ethyl acetate to give the title compound as a white solid. PMR (CDCl3): & 1.39 (6H, s), 1.40 (6H, s), 1.88 (2H, s), 6.85 (1H, d, J~8.7 Hz), 7.85 (1H, dd, J~8.7 Hz, 2.1 Hz), 8.09 (1H, d, J~2.1 Hz). MS exact mass, m/e 234.1256 (calcd. for C14H18O3, 234.1256).
[Compound]
Name
2.0
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl[O-].[Na+].[CH3:6][C:7]1([CH3:22])[CH2:16][C:15]([CH3:18])([CH3:17])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:19](=[O:21])C)[CH:13]=2)[O:8]1>O.O1CCOCC1>[CH3:22][C:7]1([CH3:6])[CH2:16][C:15]([CH3:17])([CH3:18])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:19]([OH:21])=[O:1])[CH:13]=2)[O:8]1 |f:0.1,2.3|

Inputs

Step One
Name
2.0
Quantity
50 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.04 g
Type
reactant
Smiles
CC1(OC2=CC=C(C=C2C(C1)(C)C)C(C)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=CC=C(C=C2C(C1)(C)C)C(C)=O)C
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
The mixture was then washed with ether
ADDITION
Type
ADDITION
Details
the aqueous layer was treated with sodium metabisulphite until it
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
This ether extract
WASH
Type
WASH
Details
was washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=CC=C(C=C2C(C1)(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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